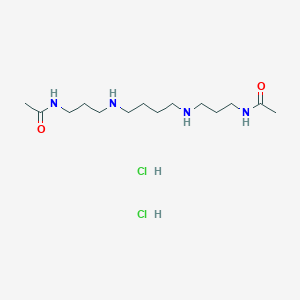

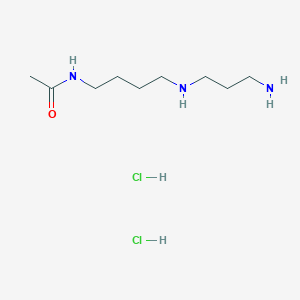

![molecular formula C19H14N4O4 B031062 7-Benzamido-4-methyl-9-oxopyrazolo[5,1-b]quinazoline-2-carboxylic acid CAS No. 77422-99-2](/img/structure/B31062.png)

7-Benzamido-4-methyl-9-oxopyrazolo[5,1-b]quinazoline-2-carboxylic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to "7-Benzamido-4-methyl-9-oxopyrazolo[5,1-b]quinazoline-2-carboxylic acid" often involves multi-step reactions, starting from basic pyrazole derivatives. For instance, the regioselective synthesis of 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides showcases a method involving the reaction of methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate with POCl3, followed by reactions with amines, benzyl alcohol, and phenylboronic acid in the presence of a Pd-catalyst to give 7-substituted derivatives. Such methodologies highlight the complexity and precision required in the synthesis of these compounds (Drev et al., 2014).

Molecular Structure Analysis

The molecular structure of pyrazolo[5,1-b]quinazoline derivatives is characterized by a fused ring system that combines pyrazole and quinazoline moieties. This structure contributes to the compound's chemical behavior and potential interaction with biological targets. Structural comparisons and analysis of isomeric series of derivatives, such as 7-aryl-benzo[h]pyrazolo[3,4-b]quinolines and 11-aryl-benzo[f]pyrazolo[3,4-b]quinolines, provide insights into the impact of substituents on the compound's properties and potential bioactivity (Portilla et al., 2008).

Chemical Reactions and Properties

Pyrazolo[5,1-b]quinazoline derivatives undergo various chemical reactions, reflecting their reactivity and potential for further functionalization. For example, reactions of anthranilamide with isocyanates offer a route to synthesize oxazolo and oxazino quinazolinone derivatives, indicating the versatility of these compounds in chemical synthesis (Chern et al., 1988).

Applications De Recherche Scientifique

Chemical Synthesis and Modification

Quinazoline derivatives are synthesized through various chemical reactions, demonstrating the versatility of this scaffold in medicinal chemistry. For instance, regioselective synthesis methods have been developed for substituting pyrazolo[1,5-a]pyrimidine-3-carboxamides, showcasing the potential for generating diverse compounds for further biological evaluation (Miha Drev et al., 2014) (Drev et al., 2014).

Biological Activity

Quinazoline derivatives exhibit a broad range of biological activities. Some compounds have shown promising antibacterial and antifungal properties, suggesting their potential utility in developing new antimicrobial agents (S. Y. Hassan, 2013) (Hassan, 2013). Others have been explored for their anticonvulsant activity, indicating their possible application in treating neurological disorders (Nada A Noureldin et al., 2017) (Noureldin et al., 2017).

Antimicrobial and Antifungal Activities

Research has also focused on synthesizing novel quinazolinone derivatives with anti-bacterial and anti-fungal activities, highlighting the potential of quinazoline derivatives in combating infectious diseases (M. Mohamed et al., 2010) (Mohamed et al., 2010).

Orientations Futures

The compound is useful as a pharmacological agent in the diagnosis and treatment of a variety of neurological and neurodegenerative disorders . It is also useful as a screening tool for the discovery of novel agents with neurotrophic or antineurotrophic activity . The interaction between NGF and the p75NTR receptor, which is altered when TrkA is coexpressed, can be exploited in the development of antagonists .

Propriétés

IUPAC Name |

7-benzamido-4-methyl-9-oxopyrazolo[5,1-b]quinazoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O4/c1-22-15-8-7-12(20-17(24)11-5-3-2-4-6-11)9-13(15)18(25)23-16(22)10-14(21-23)19(26)27/h2-10H,1H3,(H,20,24)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAZAGXDMMVWYKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3)C(=O)N4C1=CC(=N4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Benzamido-4-methyl-9-oxopyrazolo[5,1-b]quinazoline-2-carboxylic acid | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

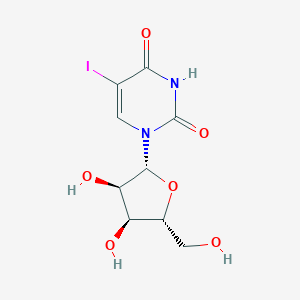

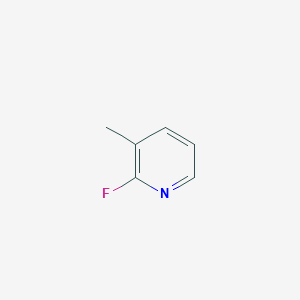

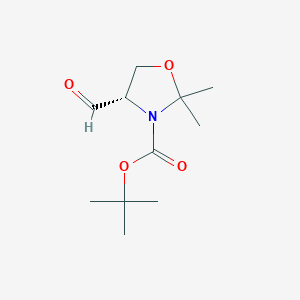

![N-[4-(3-acetamidopropylamino)butyl]acetamide](/img/structure/B30999.png)